molecular formula C25H31N5O2S B2990395 3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-BIS(2-METHYLPROPYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 893275-54-2

3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-BIS(2-METHYLPROPYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2990395
CAS No.: 893275-54-2
M. Wt: 465.62
InChI Key: ZKJVYCAEJTVNCN-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, characterized by a fused triazole-quinazoline core. Its structure includes a 3,4-dimethylbenzenesulfonyl group at position 3 and branched N,N-bis(2-methylpropyl) substituents at position 4.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-N,N-bis(2-methylpropyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O2S/c1-16(2)14-29(15-17(3)4)23-21-9-7-8-10-22(21)30-24(26-23)25(27-28-30)33(31,32)20-12-11-18(5)19(6)13-20/h7-13,16-17H,14-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJVYCAEJTVNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N(CC(C)C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-BIS(2-METHYLPROPYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-BIS(2-METHYLPROPYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, from mild to harsh, depending on the desired transformation .

Major Products Formed

These products can be further modified to enhance their biological or chemical activity .

Scientific Research Applications

3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-BIS(2-METHYLPROPYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-BIS(2-METHYLPROPYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

[1,2,3]Triazolo[1,5-a]Quinazolines (e.g., Compound 6a–c)
  • Structure : These derivatives lack the benzenesulfonyl group and instead feature simpler substituents (e.g., H, Cl, Br at position R) .
  • Activity: Compound 6a demonstrated a growth percentage (GP) of 81.85% against the Renal Cancer UO-31 cell line, indicating low activity.
  • Key Difference : The dimethylbenzenesulfonyl group in the target compound may improve binding affinity to sulfonamide-sensitive targets compared to halogenated substituents in 6a–c.
Thieno-Fused [1,2,3]Triazolo[1,5-a]Pyrimidines (e.g., Compounds 4a–i, 5a–o)
  • Structure: These compounds replace the quinazoline core with thiophene-fused pyrimidine rings (e.g., thieno[2,3-e] or [3,2-e] systems) .
  • Activity: Tested at 10<sup>−5</sup> M, most showed low to moderate activity across 60 cancer cell lines.
  • Key Difference: Thieno-fused systems generally exhibit higher activity than aryl-fused triazolopyrimidines, likely due to enhanced π-stacking or metabolic stability . The target compound’s quinazoline core may reduce potency compared to thieno analogs but could improve solubility.
Sulfonamide-Containing Derivatives (e.g., 3-(Benzenesulfonyl)-N-(4-Ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine)
  • Structure : Shares the benzenesulfonyl group but substitutes the N,N-bis(2-methylpropyl) with a 4-ethoxyphenyl group .

Comparative Data Table

Compound Class Substituents/Modifications Anticancer Activity (GP%) Notable Cell Lines Reference
Target Compound 3,4-Dimethylbenzenesulfonyl, N,N-bis(2-methylpropyl) Not reported N/A N/A
Triazoloquinazoline 6a R = H (malononitrile derivative) 81.85% (low activity) Renal Cancer UO-31
Thieno[2,3-e]triazolopyrimidine 4i Thiophene fusion, variable R groups GP range: 32–89% Broad panel (60 lines)
Benzenesulfonyl Derivative 4-Ethoxyphenyl substituent Not reported N/A

Key Research Findings

Substituent Effects: The 3,4-dimethylbenzenesulfonyl group may enhance hydrophobic interactions with target proteins compared to unsubstituted sulfonamides .

Core Structure Impact: Thieno-fused triazolopyrimidines outperform quinazoline-based analogs in vitro, suggesting that heterocyclic fusion patterns critically influence activity .

Synthetic Accessibility: Thieno analogs are synthesized via base-catalyzed cycloaddition of azides with activated methylene compounds, achieving high yields (70–90%) . The target compound’s synthesis would require similar protocols but with tailored sulfonylation and alkylation steps.

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. The structural components include:

  • Triazole ring : Contributes to the compound's pharmacological properties.
  • Sulfonyl group : Enhances solubility and bioavailability.
  • Alkyl substituents : Influence the compound's interaction with biological targets.

Antitumor Activity

Research indicates that quinazoline derivatives exhibit significant antitumor properties. A study highlighted a series of 3-benzyl-substituted quinazolinones that demonstrated potent in vitro antitumor activity against various cancer cell lines. For instance, compounds similar to the target compound showed mean GI50 values ranging from 7.24 µM to 14.12 µM, outperforming the standard chemotherapy drug 5-Fluorouracil (GI50 = 22.60 µM) .

Table 1: Antitumor Activity of Quinazoline Derivatives

CompoundCell Line TestedMean GI50 (µM)Comparison to 5-FU
Compound ABreast Cancer10.47More potent
Compound BCNS Cancer7.24More potent
Compound CLeukemia14.12More potent

The mechanism by which these compounds exert their antitumor effects often involves inhibition of key enzymes such as EGFR-TK and B-RAF kinase, which are crucial in cancer cell proliferation and survival. Molecular docking studies have shown that these compounds can bind effectively to the ATP binding sites of these kinases, similar to established inhibitors like erlotinib and PLX4032 .

Other Biological Activities

In addition to antitumor effects, quinazoline derivatives have been investigated for their antibacterial and antifungal properties. The presence of the sulfonyl group is often linked with enhanced antimicrobial activity due to its ability to disrupt bacterial cell wall synthesis.

Case Study 1: In Vivo Efficacy

A notable case study involved administering a related quinazoline derivative in an animal model of cancer. The results demonstrated a significant reduction in tumor size compared to control groups, supporting the findings from in vitro studies regarding its efficacy .

Case Study 2: Toxicology Profile

Toxicological assessments indicate that while these compounds exhibit promising therapeutic effects, they also necessitate careful evaluation of their safety profiles. Studies have shown that certain derivatives can lead to hepatotoxicity at higher doses, underscoring the need for dose optimization in clinical settings .

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